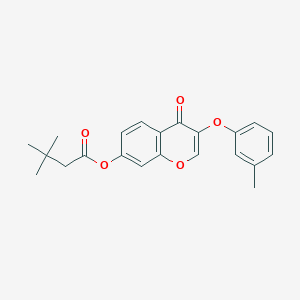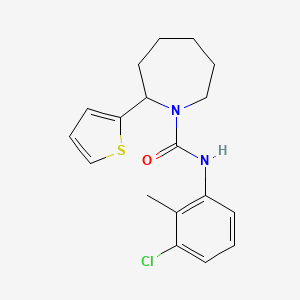![molecular formula C14H21NOS B5149072 N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide, also known as ISO-1, is a small molecule inhibitor that has been developed to target the cytokine-inducible SH2-containing protein (CISH). CISH is a negative regulator of cytokine signaling, and its inhibition by ISO-1 has been shown to enhance the efficacy of cytokine-based therapies in various diseases.
作用機序
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide targets CISH, a negative regulator of cytokine signaling. CISH is induced by cytokine stimulation and acts to inhibit the downstream signaling pathways. By inhibiting CISH, this compound enhances the efficacy of cytokine-based therapies by promoting the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the production of cytokines, promote the activation of downstream signaling pathways, and inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-tumor effects by promoting the activation of immune cells.
実験室実験の利点と制限
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Furthermore, this compound has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in combination with other therapies. This compound has been shown to enhance the efficacy of cytokine-based therapies, and it may also have synergistic effects with other therapies such as chemotherapy or immunotherapy. Another potential direction is to investigate the use of this compound in combination with other inhibitors of cytokine signaling pathways. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in vivo.
合成法
The synthesis of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the protection of the amine group in N-isobutylglycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected N-isobutylglycine is then reacted with 2-methylbenzyl mercaptan to form the thioether linkage. The Boc group is then removed, and the resulting amine is reacted with 2-bromoacetophenone to form the final product, this compound.
科学的研究の応用
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to enhance the efficacy of cytokine-based therapies in cancer, infectious diseases, and autoimmune diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential use in organ transplantation and graft-versus-host disease.
特性
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHMCPFKDSOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)


![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)
